N-tert-Butylmethacrylamide N-tert-Butylmethacrylamide
Brand Name: Vulcanchem
CAS No.: 6554-73-0
VCID: VC1963134
InChI: InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10)
SMILES: CC(=C)C(=O)NC(C)(C)C
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

N-tert-Butylmethacrylamide

CAS No.: 6554-73-0

Cat. No.: VC1963134

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butylmethacrylamide - 6554-73-0

Specification

CAS No. 6554-73-0
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name N-tert-butyl-2-methylprop-2-enamide
Standard InChI InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10)
Standard InChI Key QQZXAODFGRZKJT-UHFFFAOYSA-N
SMILES CC(=C)C(=O)NC(C)(C)C
Canonical SMILES CC(=C)C(=O)NC(C)(C)C

Introduction

Chemical Identity and Physical Properties

N-tert-Butylmethacrylamide can be identified through various systematic nomenclature systems and physical characteristics, as detailed below.

Chemical Identifiers

Table 1: Chemical Identifiers of N-tert-Butylmethacrylamide

ParameterValue
CAS Number6554-73-0
IUPAC NameN-(tert-butyl)-2-methylacrylamide
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
InChI KeyQQZXAODFGRZKJT-UHFFFAOYSA-N
SynonymsN-(1,1-Dimethylethyl)-2-methyl-2-propenamide, N-tert-butyl-2-methylprop-2-enamide, tert-Butylmethacrylamide

The compound possesses a linear molecular structure consisting of a methacrylamide backbone with a tertiary butyl group attached to the nitrogen atom .

Physical Properties

While comprehensive physical data is limited in the available literature, the compound is known to exist as a solid at room temperature, typically appearing as a white to off-white powder or crystalline substance . Its commercial forms are often stabilized with MEHQ (methoxyphenol) to prevent spontaneous polymerization during storage .

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound features two key reactive sites: the carbon-carbon double bond in the methacrylic portion and the amide functional group. The carbon-carbon double bond serves as the primary site for polymerization reactions, allowing the compound to participate in free-radical, cationic, and anionic polymerization processes .

Applications in Polymer Chemistry

Monomer in Copolymerization

Research indicates that N-tert-Butylmethacrylamide serves as a valuable monomer in copolymerization reactions. Its tert-butyl group contributes hydrophobic character while the amide functionality provides hydrogen bonding capabilities, resulting in polymers with tunable properties .

Kinetic Hydrate Inhibitors

One of the most significant applications of N-tert-Butylmethacrylamide is in the development of kinetic hydrate inhibitors (KHIs). Research by Ree et al. (2019) demonstrated that copolymers containing this compound exhibited excellent performance as KHIs in slow constant cooling experiments using structure II-forming synthetic gas mixtures .

According to their findings, the best performing copolymer was a 1:1 copolymer of N-tert-butyl methacrylamide (tBuMAm) and N-methyl methacrylamide (MMAm), which achieved an average onset temperature of 8.3°C at 2500 ppm concentration . This performance makes these copolymers valuable in applications related to flow assurance in oil and gas operations.

Copolymers with Specialized Properties

The compound has been utilized in creating copolymers with tailored properties for specific applications:

Table 2: Applications of N-tert-Butylmethacrylamide Copolymers

Application AreaCopolymer SystemFunction
Oil and gas industryWith N-methyl methacrylamideKinetic hydrate inhibition
Polymer chemistryVarious systemsTemperature-sensitive monomers
Chemical synthesisSpecialized formulationsIntermediates in organic chemical synthesis

Research Findings and Performance Data

Performance in KHI Applications

Research by Ree et al. (2019) evaluated the performance of N-tert-Butylmethacrylamide in copolymers designed as kinetic hydrate inhibitors. Their study revealed that the performance improved as the size of the alkyl pendant group increased, with butyl groups showing particularly promising results .

The copolymer P(tBuMAm-co-MMAm) demonstrated excellent hydrate inhibition properties with an average onset temperature of 8.3°C at 2500 ppm. This performance positions N-tert-Butylmethacrylamide-based copolymers as valuable components in applications requiring control of hydrate formation, particularly in oil and gas transportation systems .

Comparative Performance

When compared to other N-alkyl methacrylamide polymers, those containing the tert-butyl group showed distinctive performance characteristics. The study by Ree et al. noted that while poly(N-iso-propyl methacrylamide) achieved an onset temperature of 10.0°C at 2500 ppm, the copolymer containing N-tert-butyl methacrylamide performed even better at 8.3°C .

This performance differential highlights the influence of the tert-butyl group's steric and electronic properties on the resulting polymer's effectiveness as a hydrate inhibitor.

ParameterTypical Specification
AppearanceWhite to off-white solid
Purity>97.0% (GC)
StabilizerMEHQ (methoxyphenol)
Storage RecommendationSealed, at low temperature
Common Package Sizes1g, 5g, 25g, 100g

Commercial suppliers typically provide the compound for research purposes, emphasizing its application in polymer chemistry and organic synthesis .

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